molecular formula C10H13N5O2 B1680670 [(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol CAS No. 127682-75-1

[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol

Cat. No.: B1680670
CAS No.: 127682-75-1
M. Wt: 235.24 g/mol
InChI Key: FJKGKWDFDNULCJ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 24-5098 is an anti-HIV inhibitory effects of isoddA pronucleotides.

Properties

CAS No.

127682-75-1

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-7(2-16)17-3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1

InChI Key

FJKGKWDFDNULCJ-RNFRBKRXSA-N

Isomeric SMILES

C1[C@H](CO[C@H]1CO)N2C=NC3=C(N=CN=C32)N

SMILES

C1C(COC1CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1C(COC1CO)N2C=NC3=C(N=CN=C32)N

Appearance

Solid powder

127682-75-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IsoddA
Ro 24-5098
Ro-24-5098
Ro24-5098

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
Cc1ccc(S(=O)(=O)OC2COC(CO)C2)cc1
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reactant
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reactant
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Name
Nc1ncnc2c1ncn2C1COC(CO)C1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol
Reactant of Route 3
[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol
Reactant of Route 4
[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol
Reactant of Route 5
[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol

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